

comparing the properties of Tetratriacontane with other long-chain alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetratriacontane**

Cat. No.: **B080029**

[Get Quote](#)

A Comparative Analysis of Tetratriacontane and Other Long-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physical, chemical, and biological properties of **tetratriacontane** (C₃₄H₇₀) and other representative long-chain alkanes. The information is supported by experimental data and methodologies to assist in research and development applications.

Physical and Chemical Properties

Long-chain alkanes, including **tetratriacontane**, are saturated hydrocarbons characterized by a linear chain of carbon atoms. Their physical properties are primarily dictated by the length of the carbon chain and the strength of the intermolecular van der Waals forces. As the chain length increases, these forces become stronger, leading to predictable trends in melting point, boiling point, and density.

Alkanes are generally non-polar molecules, which governs their solubility. They are practically insoluble in polar solvents like water but show good solubility in non-polar organic solvents.^[1] ^[2]^[3] Chemically, alkanes are relatively inert due to the strength and stability of their C-C and C-H single bonds, though they will undergo combustion and halogenation under specific conditions.^[2]^[4]

Comparative Data of Long-Chain Alkanes

The following table summarizes key physical properties of **tetratriacontane** and other selected long-chain alkanes.

Property	Eicosane (C ₂₀ H ₄₂)	Pentacosane (C ₂₅ H ₅₂)	Triaccontane (C ₃₀ H ₆₂)	Tetratriacontane (C ₃₄ H ₇₀)	Tetracontane (C ₄₀ H ₈₂)
Molecular Formula	C ₂₀ H ₄₂	C ₂₅ H ₅₂	C ₃₀ H ₆₂	C ₃₄ H ₇₀	C ₄₀ H ₈₂
Molecular Weight (g/mol)	282.55	352.69	422.82	478.93	563.10
Melting Point (°C)	36.8	53.7	65.8	72.6	81.7
Boiling Point (°C) at 1 atm	343	401	449.7	483	525
Density (g/cm ³)	0.7886 (at 20°C)	0.79 (approx.)	0.8097 (at 20°C)	0.812 (at 20°C)	0.817 (approx.)
Physical State at Room Temp.	Waxy Solid	Waxy Solid	Waxy Solid	Waxy Solid	Waxy Solid

Note: Data is compiled from various chemical handbooks and databases. Approximate values are indicated where precise experimental data for all conditions was not available in the searched literature.

Biological Activity of Tetratriacontane

The biological role of **tetratriacontane** is a subject of ongoing research, with current findings presenting a mixed perspective. As a component of plant cuticular waxes, it contributes to the protective barrier against water loss and environmental stressors.

Some studies have suggested potential bioactivities of **tetratriacontane** as part of plant extracts. For instance, extracts containing **tetratriacontane** have demonstrated antimicrobial and anticancer properties. However, it is crucial to note that these activities are often attributed to the synergistic effects of multiple compounds within the extract, and the specific contribution of **tetratriacontane** is not always clear. Other sources state that long-chain alkanes, including **tetratriacontane**, have low toxicity and no known specific biological function. Further research on the isolated compound is necessary to definitively establish its biological activity profile.

Experimental Protocols

Accurate determination of the physicochemical properties of long-chain alkanes requires precise experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which a solid long-chain alkane transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry alkane is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of a liquid alkane equals the external pressure.

Methodology:

- **Sample Preparation:** A small amount of the liquid alkane is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.
- **Observation:** As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

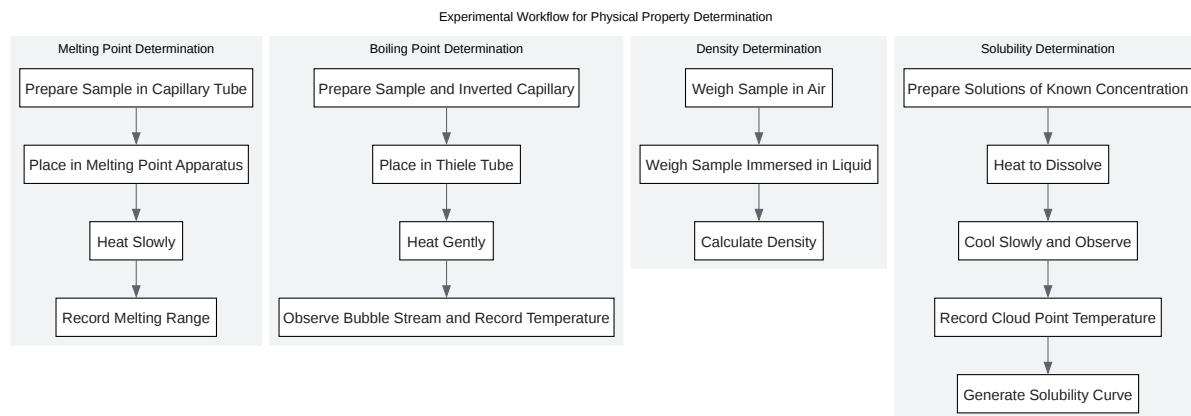
Density Determination (Immersion/Buoyancy Method)

Objective: To determine the density of a solid, waxy alkane.

Methodology:

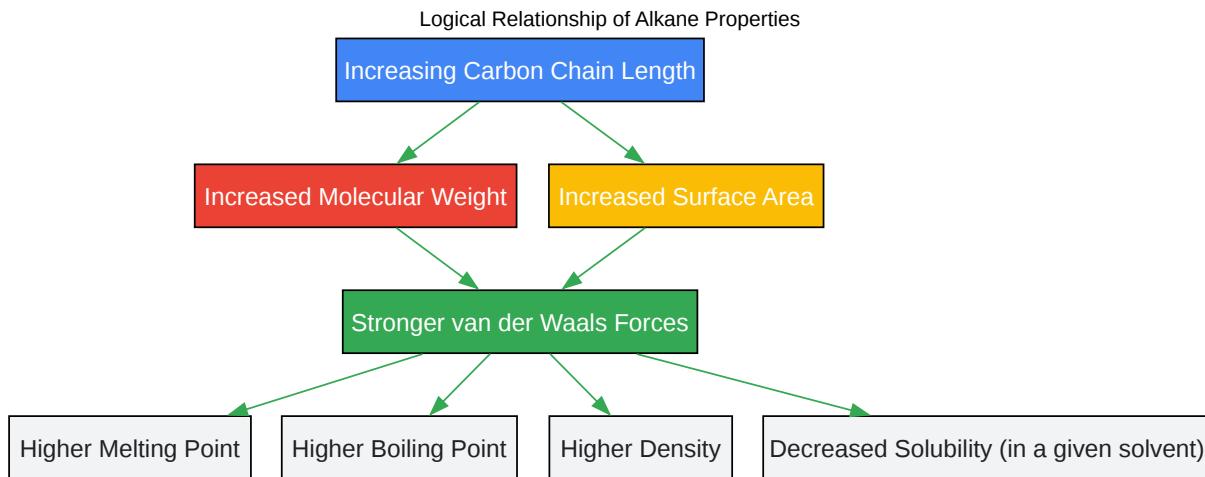
- **Sample Preparation:** A solid piece of the alkane is weighed in the air.
- **Immersion:** The solid is then submerged in a liquid of known density (e.g., ethanol or water with a surfactant) in which it is insoluble, and its apparent weight is measured.
- **Calculation:** The density of the alkane is calculated using Archimedes' principle, where the difference between the weight in air and the apparent weight in the liquid is equal to the weight of the displaced liquid. The volume of the alkane can be determined from the volume of the displaced liquid, and the density is then calculated as mass divided by volume.

Solubility Determination (Cloud Point Method)


Objective: To determine the solubility of a long-chain alkane in a given solvent at various temperatures.

Methodology:

- Preparation of Standards: A series of sealed vials are prepared, each containing a known concentration of the alkane in the chosen solvent.
- Dissolution: The vials are heated in a controlled temperature bath with stirring until the alkane is completely dissolved, resulting in a clear solution.
- Cooling and Observation: The clear solutions are then cooled at a slow, controlled rate while being continuously monitored.
- Cloud Point Determination: The temperature at which the first sign of persistent cloudiness or turbidity appears is recorded as the cloud point. This temperature corresponds to the saturation solubility of the alkane at that specific concentration.
- Solubility Curve: By plotting the concentration versus the cloud point temperature, a solubility curve for the alkane in the solvent can be generated.


Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of long-chain alkanes.

[Click to download full resolution via product page](#)

Caption: Relationship between alkane structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]
- 3. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. Buy Tetratriacontane | 14167-59-0 [smolecule.com]
- To cite this document: BenchChem. [comparing the properties of Tetratriacontane with other long-chain alkanes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b080029#comparing-the-properties-of-tetratriacontane-with-other-long-chain-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com